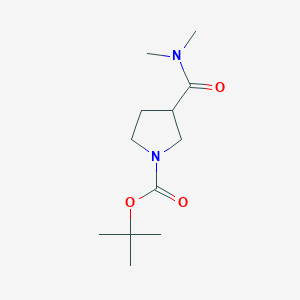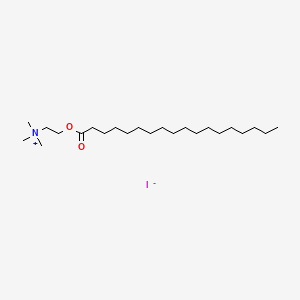![molecular formula C9H7FN2O2 B12437969 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a chemical compound with the molecular formula C9H7FN2O2 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous as it allows for the efficient production of the target compound in a single synthetic stage with high yields. The reaction conditions generally include the use of solvents such as acetic acid and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Applications De Recherche Scientifique
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of imidazo[1,2-a]pyridine are known to interact with γ-aminobutyric acid (GABA) receptors, which play a role in the compound’s biological activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid include:
- 2-{6-Chloroimidazo[1,2-a]pyridin-3-yl}acetic acid
- 2-{6-Bromoimidazo[1,2-a]pyridin-3-yl}acetic acid
- 2-{6-Phenylimidazo[2,1-b]thiazol-3-yl}acetic acid
Uniqueness
What sets this compound apart from its similar compounds is the presence of the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H7FN2O2 |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
2-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-6-1-2-8-11-4-7(3-9(13)14)12(8)5-6/h1-2,4-5H,3H2,(H,13,14) |
Clé InChI |
IXWBUYWHUMHSDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2C=C1F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)







![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)

![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)


